spitz protein
Description
Properties
CAS No. |
148175-53-5 |
|---|---|
Molecular Formula |
C13H12O4 |
Synonyms |
spitz protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Spitz with Related Ligands
Research Findings and Key Distinctions
Conserved Trafficking vs. Divergent Proteolysis :
- Spitz and Keren rely on Star for ER-to-Golgi transport, a mechanism absent in mammalian TGF-α processing .
- Rhomboid-1’s serine protease activity is unique to Drosophila ligands, whereas mammals utilize ADAMs for analogous cleavage .
Functional Antagonism in Structural Homologs :
- Argos demonstrates that EGF-like domains can evolve inhibitory functions despite structural overlap with activators like Spitz .
Implications for Disease and Evolution: Dysregulated Spitz-like signaling (e.g., TGF-α/EGFR in cancers) underscores the therapeutic relevance of understanding ligand-processing divergence .
Preparation Methods
Bacterial Expression in Escherichia coli
The E. coli system is widely used for recombinant Spitz production due to its cost-effectiveness and scalability. However, the lack of eukaryotic post-translational machinery necessitates modifications. Studies show that Spitz expressed in E. coli requires refolding from inclusion bodies, often resulting in lower yields of active protein. Auto-induction media such as ZYM 5052 enhance expression levels, with optimal yields achieved at 18–20°C to minimize aggregation. Despite these optimizations, bacterial systems are limited to producing Spitz fragments (e.g., the extracellular EGF domain) rather than full-length transmembrane forms.
Baculovirus/Insect Cell Systems
Insect cell systems (e.g., Sf21, Hi5) enable the production of full-length, post-translationally modified Spitz. The baculovirus-mediated expression protocol involves:
-
Virus generation : Cloning the Spitz cDNA into a transfer vector (e.g., pFastBac).
-
Cell culture : Infecting insect cells at a multiplicity of infection (MOI) of 1–5 and harvesting 48–72 hours post-infection.
-
Temperature optimization : Culturing at 27°C for balanced protein stability and yield.
This system yields soluble, biologically active Spitz capable of EGFR activation, as confirmed by tyrosine autophosphorylation assays.
Extraction and Solubilization Strategies
Mechanical Disruption Methods
Insect cells expressing Spitz are lysed using high-pressure homogenization or sonication. For E. coli, French press or freeze-thaw cycles are employed. Key parameters include:
Solubilization of Transmembrane Spitz
Full-length Spitz, a transmembrane protein, requires careful extraction to maintain structural integrity. Protocols recommend:
-
Membrane fractionation : Ultracentrifugation at 100,000 × g to isolate membrane vesicles.
-
Chaotropic agents : Urea (4–6 M) or guanidine hydrochloride for denaturing conditions, followed by stepwise dialysis for refolding.
Chromatographic Purification Techniques
Immobilized Metal Affinity Chromatography (IMAC)
His-tagged Spitz constructs are purified using nickel or cobalt resins. A typical workflow includes:
| Step | Buffer | Purpose |
|---|---|---|
| Equilibration | 50 mM Tris, 300 mM NaCl, 20 mM imidazole (pH 8) | Prepare resin for binding |
| Washing | 50 mM Tris, 300 mM NaCl, 50 mM imidazole (pH 8) | Remove weakly bound contaminants |
| Elution | 50 mM Tris, 300 mM NaCl, 250 mM imidazole (pH 8) | Release His-tagged Spitz |
This method achieves >90% purity, though additional steps are needed to remove endotoxins for in vivo studies.
Size Exclusion Chromatography (SEC)
SEC serves as a polishing step to separate monomeric Spitz from aggregates. Using a Superdex 200 column equilibrated with 20 mM HEPES (pH 7.4) and 150 mM NaCl, Spitz elutes at a retention volume corresponding to ~15 kDa, consistent with its monomeric EGF domain.
Proteolytic Processing and Activation
Role of the Star Chaperone
Spitz is synthesized as an inactive transmembrane precursor (pro-Spitz). The chaperone Star binds pro-Spitz via a 48-residue "factor" domain, facilitating its trafficking to the Golgi for cleavage by Rhomboid proteases. In vitro binding assays using GST-SpitzH (residues 48–99) confirm that Star’s GFBD (residues 100–118) directly interacts with Spitz, a step mandatory for secretion.
Structural Determinants of Activity
The bioactive Spitz EGF domain (residues 48–99) contains six conserved cysteines forming disulfide bonds critical for receptor binding. Mutational studies reveal that Cys63 and Cys70 are essential for EGFR activation, with alanine substitutions reducing signaling potency by >90%.
Functional Validation and Quality Control
EGFR Activation Assays
Purified Spitz is tested for activity using S2 cells expressing Drosophila EGFR. A dose-dependent increase in MAP kinase phosphorylation (EC50 = 12 nM) confirms bioactivity. Negative controls include heat-denatured Spitz or assays with EGFR-deficient cells.
Structural Characterization
-
X-ray crystallography : The Spitz EGF domain (1.5 Å resolution) reveals a β-hairpin loop (residues 70–80) that docks into the EGFR ligand-binding pocket.
-
Mass spectrometry : Intact mass analysis (expected: 12,354 Da; observed: 12,357 Da) verifies correct processing and absence of glycosylation.
Applications and Challenges in Spitz Production
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to study Spitz protein interactions with EGFR in Drosophila?
- Methodological Answer : Analytical ultracentrifugation (AUC) is a primary technique for analyzing Spitz-EGFR binding affinities. For example, sedimentation equilibrium experiments at varying protein concentrations (2–8 μM) and rotor speeds (6,000–12,000 rpm) can quantify dimerization kinetics. Data are fit to monomer-dimer equilibrium models using software like Sedfit/Sedphat, with residuals analyzed for systematic deviations .
- Key Finding : Spitz binds EGFR splice variants (dEGFR1/dEGFR2) with identical affinity, and N-terminal truncations do not affect binding .
Q. How is Spitz proteolytic processing studied in rhomboid protease assays?
- Methodological Answer : Transient transfection of COS cells with Spitz and rhomboid proteases (e.g., PfROM) allows cleavage analysis via anti-GFP Western blot. Cleaved Spitz is detected in media, while lysates confirm transfection efficiency. Adjusting protease DNA levels (e.g., "hi" vs. "lo") minimizes cytotoxicity .
- Key Finding : Plasmodium rhomboid proteases cleave Spitz with species-specific efficiency, suggesting evolutionary divergence in substrate recognition .
Q. What role does Spitz play in EGFR/MAPK signaling pathways?
- Methodological Answer : Genetic epistasis studies in Drosophila and structural analyses of rhomboid-Spitz interactions reveal Spitz as a ligand activating EGFR. Rhomboid intramembrane proteases (e.g., RHBDL1) regulate Spitz maturation and secretion, a mechanism conserved in humans .
- Key Finding : Rhomboid’s 7-transmembrane domain architecture facilitates Spitz cleavage, enabling EGFR pathway activation .
Advanced Research Questions
Q. How do conflicting data on Spitz-EGFR binding affinities arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from splice variants (e.g., dEGFR1 vs. dEGFR2) or experimental conditions (e.g., AUC buffer composition). To resolve contradictions:
- Compare binding assays across splice variants (N-terminal truncations vs. full-length receptors).
- Validate using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Key Finding : Truncating dEGFR1/dEGFR2 N-termini (21/71 residues) does not alter Spitz binding, simplifying crystallography studies .
Q. What structural challenges exist in crystallizing Spitz-EGFR complexes, and how are they addressed?
- Methodological Answer : Proteolytic lability of EGFR’s N-terminal extensions complicates crystallization. Solutions include:
- Truncating unstructured regions (e.g., residues 1–21 in dEGFR1) to enhance stability.
- Co-crystallizing with Spitz to stabilize conformational states .
- Key Finding : Mature s-dEGFR (starting at K20/K70) retains Spitz-binding capacity and is amenable to crystallization .
Q. How can S100A6 protein expression distinguish Spitz nevi from melanomas diagnostically?
- Methodological Answer : Immunohistochemistry (IHC) for S100A6 shows diffuse, strong staining in Spitz nevi (100% of cases) vs. weak/patchy expression in melanomas (33%). Protocols include:
- Using anti-S100A6 antibodies on formalin-fixed tissue.
- Quantifying junctional vs. dermal staining patterns .
Q. What molecular mechanisms underlie MET fusion-driven Spitz tumors?
- Methodological Answer : Breakpoint analysis (e.g., intron 14 in MET) and RNA sequencing identify chimeric proteins (e.g., ZKSCAN1-MET). Structural studies reveal retained kinase domains (exons 15–21) but loss of auto-inhibitory regions (exon 14), driving constitutive activation .
- Key Finding : MET fusions in Spitz neoplasms (e.g., atypical Spitz tumors) correlate with retained kinase activity, suggesting therapeutic potential for MET inhibitors .
Contradictions and Open Challenges
- Splice Variant Effects : While dEGFR1/dEGFR2 splice variants bind Spitz equally, their in vivo signaling dynamics remain uncharacterized .
- Rhomboid Specificity : Plasmodium vs. Drosophila rhomboid proteases show divergent Spitz cleavage efficiency, but structural determinants are unclear .
- S100A6 Regulation : The mechanism behind S100A6 upregulation in Spitz nevi vs. melanomas is unknown, warranting proteomic/genomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
